MC(5) tianeptine

Overview

Description

MC(5) tianeptine is a major metabolite of tianeptine, an atypical antidepressant. Tianeptine is known for its unique mechanism of action, which differs from traditional tricyclic antidepressants. This compound has been reported to possess pharmacological activity similar to that of its parent compound, tianeptine .

Mechanism of Action

Target of Action

MC(5) Tianeptine, also known as Tianeptine MC(5), primarily targets the mu-type opioid receptor (MOR) . The MOR is currently being studied as an effective target for antidepressant therapies . Additionally, it has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

Mode of Action

Tianeptine acts as a full agonist at the MOR . This means it binds to this receptor and produces a maximal response, thereby stimulating the receptor’s function. It also modulates glutamate receptor activity, specifically AMPA receptors and NMDA receptors, and affects the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity .

Biochemical Pathways

Tianeptine appears to activate three separate mitogen-activated protein kinase (MAPK) pathways, the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity culminates in enhanced AMPA receptor function through phosphorylation by CaMKII and PKA . It also modestly enhances the mesolimbic release of dopamine and potentiates CNS D2 and D3 receptors .

Pharmacokinetics

The major metabolic pathway of tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The activation of MOR and modulation of glutamate receptors by tianeptine result in its antidepressant and anxiolytic effects . It is effective in reducing depressive symptoms in mild to severe major depressive disorder and also alleviates anxious symptoms associated with depression . Furthermore, tianeptine has protective properties and inhibits M1 polarization, thus attenuating the production of inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 .

Biochemical Analysis

Biochemical Properties

Tianeptine MC(5) interacts with various enzymes, proteins, and other biomolecules. The major metabolic pathway of tianeptine, leading to the formation of Tianeptine MC(5), is a 2-step β-oxidation process of the aliphatic chain . Tianeptine MC(5) is the main metabolite in plasma .

Cellular Effects

Tianeptine MC(5) has significant effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect against stress-induced cell damage in primary neurons . It also influences cell function by modulating serotonin uptake in the brain .

Molecular Mechanism

The molecular mechanism of action of Tianeptine MC(5) is complex and multifaceted. It is believed that the clinical effects of tianeptine are owed to its modulation of mu-type opioid receptors . Furthermore, tianeptine MC(5) has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways, leading to enhanced AMPA receptor function .

Temporal Effects in Laboratory Settings

The effects of Tianeptine MC(5) change over time in laboratory settings. Following intravenous administration, the mean elimination half-lives of tianeptine and Tianeptine MC(5) were found to be 1.16 and 7.53 hours, respectively . This suggests that Tianeptine MC(5) has a longer-lasting effect in the body compared to the parent drug.

Dosage Effects in Animal Models

The effects of Tianeptine MC(5) vary with different dosages in animal models. For instance, in a study conducted on Wistar rats, it was found that the accumulation of Tianeptine MC(5) was slight during chronic treatment, as indicated by accumulation ratios equal to 1.28 (once daily administration) and 1.73 (twice daily administration) .

Metabolic Pathways

Tianeptine MC(5) is involved in several metabolic pathways. As mentioned earlier, the major metabolic pathway of tianeptine leading to the formation of Tianeptine MC(5) is a 2-step β-oxidation process of the aliphatic chain .

Transport and Distribution

Tianeptine MC(5) is transported and distributed within cells and tissues. After administration, Tianeptine MC(5) rapidly appears in brain tissue but at concentrations less than those observed in plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC(5) tianeptine involves the metabolic conversion of tianeptine in the body Tianeptine undergoes biotransformation primarily in the liver, where it is metabolized to this compound the preparation of tianeptine itself involves several steps, including the formation of its tricyclic structure and subsequent modifications to introduce functional groups .

Industrial Production Methods: Industrial production of tianeptine and its metabolites, including this compound, typically involves large-scale chemical synthesis followed by purification processes. The exact methods and conditions used in industrial settings are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: MC(5) tianeptine undergoes various chemical reactions, including oxidation, reduction, and conjugation. These reactions are essential for its metabolism and elimination from the body.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and conjugating agents such as glucuronic acid and glutamine. The conditions for these reactions typically involve physiological pH and temperature, as they occur within the body .

Major Products Formed: The major products formed from the reactions of this compound include glucuronide and glutamine conjugates, which are eliminated from the body through bile .

Scientific Research Applications

MC(5) tianeptine has been studied extensively for its pharmacokinetic properties and its role in the treatment of depression. Research has shown that this compound possesses pharmacological activity similar to tianeptine, making it a valuable compound for studying the mechanisms of antidepressant action. Additionally, this compound has been used in preclinical studies to investigate its effects on the central nervous system and its potential therapeutic applications in other psychiatric disorders .

Comparison with Similar Compounds

MC(5) tianeptine is unique compared to other tricyclic antidepressants due to its distinct mechanism of action. Unlike traditional tricyclic antidepressants, which primarily inhibit the reuptake of serotonin and norepinephrine, this compound acts on opioid receptors and modulates glutamatergic systems. Similar compounds include other metabolites of tianeptine and tricyclic antidepressants such as amitriptyline and imipramine. these compounds do not share the same pharmacological profile as this compound .

Biological Activity

Tianeptine, a unique atypical antidepressant, has garnered attention for its distinct mechanism of action and its active metabolite, MC(5). This article delves into the biological activity of MC(5) tianeptine, focusing on its pharmacokinetics, receptor interactions, and behavioral effects as evidenced by various studies.

Overview of Tianeptine and MC(5)

Tianeptine is primarily recognized for its antidepressant properties, functioning differently from traditional antidepressants by not inhibiting serotonin reuptake. Instead, it modulates glutamatergic neurotransmission and acts as a μ-opioid receptor (MOR) agonist. The metabolite MC(5) has been shown to exhibit pharmacological activities comparable to those of tianeptine itself, making it a significant focus of research.

Pharmacokinetics of MC(5)

Recent studies have investigated the pharmacokinetics (PK) of tianeptine and its metabolite MC(5). Key findings from a study involving rat models include:

- Administration Routes : Both intravenous (i.v.) and intraperitoneal (i.p.) routes were used to assess the PK parameters.

- Half-Life : The mean elimination half-lives were found to be 1.16 hours for tianeptine and 7.53 hours for MC(5), indicating that MC(5) remains in circulation longer than its parent compound .

- Volume of Distribution : The volume of distribution at steady state for tianeptine was approximately 2.03 L/kg .

- Bioavailability : The bioavailability of tianeptine after i.p. administration was reported at 69% .

Table 1: Pharmacokinetic Parameters

| Parameter | Tianeptine | MC(5) |

|---|---|---|

| Elimination Half-Life | 1.16 hours | 7.53 hours |

| Volume of Distribution | 2.03 L/kg | Not specified |

| Bioavailability (i.p.) | 69% | Not applicable |

The mechanism by which MC(5) exerts its effects is closely tied to its interaction with MOR. Research indicates that both tianeptine and MC(5) activate MOR, leading to downstream signaling that may contribute to their antidepressant effects . The binding affinity of tianeptine for MOR has been quantified, with a Ki value of approximately 383 nM, demonstrating its potency as an agonist .

Behavioral Studies

Behavioral studies have underscored the antidepressant-like effects of both tianeptine and MC(5). For instance:

- Animal Models : In preclinical studies using mice, tianeptine's effects were shown to require MOR activation for both acute and chronic treatment outcomes .

- Comparative Studies : The behavioral effects of MC(5) were similar to those observed with tianeptine, suggesting that MC(5) may play a crucial role in the therapeutic efficacy of the parent compound .

Case Studies

Several case studies have highlighted the clinical relevance of tianeptine and its metabolites:

- Case Study 1 : A study reported significant improvements in depressive symptoms in patients treated with tianeptine, correlating with increased levels of MC(5) in plasma .

- Case Study 2 : Another investigation noted that patients exhibiting withdrawal symptoms from traditional opioids showed improved outcomes when administered tianeptine, likely due to the actions of MC(5) .

Properties

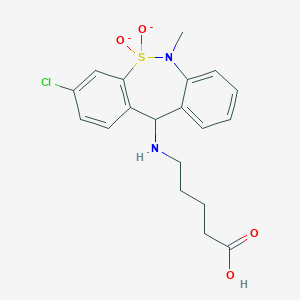

IUPAC Name |

5-[(3-chloro-6-methyl-5,5-dioxido-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUMTPUPRWXCTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104732-22-1 | |

| Record name | Tianeptine MC(5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104732221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.